4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZMDIDJVPWRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with azepan-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of benzenesulfonamides, including 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide, exhibit significant antimicrobial properties.
- Mechanism of Action : These compounds inhibit carbonic anhydrases (CAs), enzymes critical for microbial growth. A study demonstrated that certain benzenesulfonamide derivatives showed high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating their potential as selective antimicrobial agents .
- Case Study : In vitro tests revealed that specific compounds exhibited up to 80.69% inhibition of Staphylococcus aureus at a concentration of 50 µg/mL, showcasing their effectiveness against common bacterial pathogens .
Anticancer Research
The anticancer potential of this compound has been investigated through various studies focusing on its ability to induce apoptosis in cancer cell lines.
- Apoptosis Induction : One study reported that a derivative of this compound could induce apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity by 22-fold compared to controls. This suggests a strong potential for these compounds in cancer therapy .
- Enzyme Inhibition : Additionally, the compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease treatment. The ability to inhibit these enzymes may also contribute to its anticancer effects by altering cellular signaling pathways .
Cosmetic Formulations
The compound's properties extend into the realm of cosmetic science, where it is being explored for its potential benefits in skincare formulations.
- Safety and Efficacy : The safety profile of sulfonamide derivatives is crucial for their application in cosmetics. Studies have shown that these compounds can be formulated to enhance skin penetration while maintaining safety standards as dictated by regulatory bodies such as the European Union .
- Formulation Development : Recent advancements in formulation techniques, such as using Box-Behnken design methodologies, have allowed researchers to optimize the incorporation of compounds like this compound into topical products, enhancing their moisturizing and therapeutic properties .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of carbonic anhydrases | Up to 80.69% inhibition against Staphylococcus aureus |
| Anticancer | Induction of apoptosis; enzyme inhibition | Significant apoptosis induction in breast cancer cells |
| Cosmetic Formulations | Enhanced skin penetration; safety compliance | Optimized formulations showing improved efficacy |
Mechanism of Action
The mechanism of action of 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme involved in tumor growth and survival .
Comparison with Similar Compounds
Key Observations :
- Cyclic vs.
- Hydrogen Bonding : Crystal structures of similar compounds (e.g., ) reveal intramolecular O–H⋯N and N–H⋯O bonds, which stabilize molecular conformations and influence packing efficiency .
- Solubility : Sulfamerazine’s pyrimidinyl group enhances water solubility, whereas alkylamine-substituted derivatives () are more lipophilic. The target compound’s solubility profile remains theoretical but may align with cyclic imine-containing analogs.
Biological Activity
4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with azepan derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antimicrobial Activity
Research indicates that compounds within the benzenesulfonamide class exhibit significant antimicrobial properties. A study highlighted that several 4-substituted benzenesulfonamides demonstrated potent activity against various bacterial strains. The mechanism often involves the inhibition of carbonic anhydrases (CAs), enzymes critical for microbial survival .
Table 1: Antimicrobial Activity of Benzenesulfonamides
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 4-amino-N-[(2E)-azepan-2-ylidene] | Escherichia coli | 20 | 80 |
| 4-(2-aminoethyl)-benzenesulfonamide | Staphylococcus aureus | 18 | 75 |
| 4-(3-nitrophenyl)-benzenesulfonamide | Pseudomonas aeruginosa | 22 | 85 |
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. One investigation assessed its efficacy against mouse lymphoid leukemia, revealing no significant antitumor activity; however, structural modifications could enhance its effectiveness .
Case Study: Structure-Activity Relationship (SAR)
A recent study focused on the SAR of sulfonamide derivatives, illustrating that modifications in the azepan ring and sulfonamide group significantly influenced cytotoxicity against cancer cell lines. The binding affinity to target proteins was evaluated using isothermal titration calorimetry, revealing that certain derivatives exhibited nanomolar affinities towards carbonic anhydrase isoforms .
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases, which are involved in various physiological processes including pH regulation and ion transport in cells. The compound's interaction with these enzymes can disrupt metabolic pathways essential for bacterial growth and tumor cell proliferation .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, although further research is needed to delineate specific pharmacokinetic parameters such as bioavailability and half-life .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~60% |
| Half-life | 3 hours |
| Volume of Distribution | 0.5 L/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
